molecular formula C39H37N3O3 B11934050 ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate

ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate

Numéro de catalogue: B11934050
Poids moléculaire: 595.7 g/mol
Clé InChI: XXDLWRCUPASJGY-VQIIKMDRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Formule moléculaire

C39H37N3O3

Poids moléculaire

595.7 g/mol

Nom IUPAC

ethyl (4S,5S)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate

InChI

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m0/s1

Clé InChI

XXDLWRCUPASJGY-VQIIKMDRSA-N

SMILES isomérique

CCOC(=O)[C@@]1([C@@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6

SMILES canonique

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6

Origine du produit

United States

Description

Ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate is a chiral imidazole derivative characterized by:

  • Stereochemistry: (4S,5S) configuration, critical for its three-dimensional interactions.
  • Substituents: A benzyl group at position 1. A benzylamino-substituted phenyl group at position 3. A 4-methoxyphenyl group at position 2. An ethyl ester at position 3.
  • Potential Applications: While explicit biological data are unavailable, its structural features suggest relevance in medicinal chemistry, particularly for enzyme inhibition or receptor binding due to aromatic and hydrogen-bonding motifs .

Méthodes De Préparation

The synthesis of TCH-165 involves several steps, including the formation of an imidazole ring and the introduction of various substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in DMSO for experimental use .

Analyse Des Réactions Chimiques

TCH-165 undergoes several types of chemical reactions, including:

Mécanisme D'action

TCH-165 exerts its effects by activating the 20S proteasome assembly, which enhances 20S-mediated proteolysis. This activation leads to the degradation of intrinsically disordered proteins and other substrates, thereby restoring proteostasis. The compound also inhibits the activity of the protease cathepsin B, which is involved in cancer progression and tumor growth . Additionally, TCH-165 enhances autophagy, a process by which cells clear damaged proteins and organelles .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

a) Methyl 1-(4-Methoxyphenyl)-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
  • Core : Imidazole.
  • Substituents : Methyl (position 5), phenyl (position 2), and 4-methoxyphenyl (position 1).
  • Key Differences: Lacks benzyl and benzylamino groups. Methyl ester instead of ethyl ester.
  • Properties: Lower logP (~4.8 vs. ~5.2 for the target compound), suggesting improved aqueous solubility.
b) Ethyl 4-((Benzyloxy)Methyl)-2-(Tetrahydro-2H-Pyran-4-Yl)-1H-Imidazole-5-Carboxylate
  • Core : Imidazole.
  • Substituents : Benzyloxymethyl (position 4), tetrahydro-2H-pyran-4-yl (position 2).
  • Key Differences: Contains a tetrahydropyran group, enhancing conformational rigidity. Benzyloxymethyl replaces the benzylamino-phenyl group.
  • Properties :
    • Higher solubility in organic solvents due to the tetrahydropyran moiety.
    • Used as an intermediate in antiviral drug synthesis .
c) 2-{4-[2-(2-Fluoro-5-Trifluoromethyl-Phenylamino)-1-Methyl-1H-Benzoimidazol-5-Yloxy]-Pyridin-2-Yl}-5-Trifluoromethyl-1H-Imidazole-4-Carboxylic Acid Ethyl Ester
  • Core : Benzoimidazole and imidazole.
  • Substituents : Fluorinated phenyl groups and a pyridinyloxy linker.
  • Key Differences :
    • Fluorine atoms introduce electron-withdrawing effects, enhancing metabolic stability.
    • Extended π-system due to benzoimidazole.
  • Properties :
    • High logP (~6.0) and low aqueous solubility.
    • Demonstrated kinase inhibition in patent literature .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl Imidazole Analogue Fluorinated Benzoimidazole
logP ~5.2 (estimated) ~4.8 ~6.0
Aqueous Solubility Low Moderate Very Low
Stereochemistry (4S,5S) Not specified Not specified
Key Functional Groups Benzylamino, 4-methoxyphenyl Methyl, 4-methoxyphenyl Fluorinated phenyl, pyridinyloxy

Activité Biologique

Ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate, also known as TCH-165, is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research and neuroprotection. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C39H37N3O3
  • Molecular Weight : 595.7 g/mol
  • IUPAC Name : this compound

TCH-165 acts primarily as a modulator of proteasome assembly. Its mechanism involves:

  • Activation of 20S Proteasome Assembly : TCH-165 enhances the levels of the 20S proteasome, facilitating protein degradation which is crucial for maintaining cellular homeostasis.
  • Inhibition of Cathepsin B : This compound also inhibits cathepsin B activity, a protease involved in cancer progression and tumor growth.

Anticancer Activity

TCH-165 has shown promising results in various cancer models:

  • In Vitro Studies : In studies involving cancer cell lines, TCH-165 demonstrated significant cytotoxicity, particularly against breast and prostate cancer cells. The compound's ability to enhance proteasomal degradation of oncogenic proteins contributes to its anticancer effects.

Neuroprotective Effects

Research indicates that TCH-165 may have neuroprotective properties:

  • Mechanistic Studies : By promoting proteostasis and reducing the accumulation of misfolded proteins in neuronal cells, TCH-165 may protect against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with other known proteasome modulators highlights TCH-165's unique profile:

CompoundTarget ProteasomeMechanismClinical Use
TCH-16520SEnhances assembly and degradationResearch purposes
Bortezomib26SInhibitorMultiple myeloma
Carfilzomib26SInhibitorRelapsed multiple myeloma
MG13226SReversible inhibitorResearch

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that TCH-165 inhibited cell proliferation effectively at micromolar concentrations. The study utilized assays such as MTT and colony formation to assess cytotoxicity and found that TCH-165 led to apoptosis in treated cells.
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of TCH-165 resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential utility in treating neurodegenerative conditions like Alzheimer's disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.